2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile
Overview
Description
2-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile, also known as 2-DMPP, is an organic compound used in chemical synthesis and scientific research. It is a heterocyclic compound containing a nitrogen atom, a pyridine ring, and a pyrazole ring. 2-DMPP has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : Compounds incorporating the pyrazolopyridine moiety, such as 2-Cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, have been synthesized and evaluated for antimicrobial properties (Abu-Melha, 2013).
Antioxidant Activity
- Antioxidant Properties : Research has shown that derivatives of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile demonstrate antioxidant activities, comparable to ascorbic acid in some cases (El‐Mekabaty, 2015).
Neurotropic and Antitumor Activities
- Neurotropic and Antitumor Effects : Studies include the synthesis of pyrazolo-substituted pyridines, showing neurotropic activity and antitumor effects against certain cell lines (Dashyan et al., 2022); (El-Borai et al., 2012).
Supramolecular Aggregation
- Supramolecular Chemistry : Studies involving 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles highlight their role in supramolecular aggregation, demonstrating unique hydrogen bonding and pi-pi stacking interactions (Low et al., 2007).
Antioxidant Evaluation
- Further Antioxidant Research : New Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, with some showing promising activities (Gouda, 2012).
Structural Characterization
- Molecular Structure Analysis : The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine has been synthesized and structurally characterized, highlighting the planar arrangement of non-hydrogen atoms in its molecular structure (Lan et al., 2019).
Catalyzed Synthesis
- Catalyzed Synthesis of Derivatives : Research has shown the catalyzed synthesis of pyridine-pyrimidines and their bis-derivatives, utilizing 1,3-dimethyl-6-aminouracil and 3-methyl-1H-pyrazole-5-amine (Rahmani et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and pyrrole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various enzymes and receptors, contributing to their diverse biological effects .
Mode of Action
Similar compounds have been found to interact with various enzymes and receptors, leading to changes in cellular processes . For instance, some pyrrole derivatives have been reported to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-10-9-11(2)16-13-12(10)14(17-19(13)8-5-15)18-6-3-4-7-18/h3-4,6-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYBDJTTMPFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2CC#N)N3C=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147619 | |
Record name | 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478047-23-3 | |
Record name | 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478047-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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